molecular formula C6H9Cl3Si B167476 3-Cyclohexenyltrichlorosilane CAS No. 10137-69-6

3-Cyclohexenyltrichlorosilane

Cat. No.: B167476
CAS No.: 10137-69-6
M. Wt: 215.6 g/mol
InChI Key: TTYRJPILQGWBOQ-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds in Advanced Chemical Research

Organosilicon compounds, characterized by the presence of a silicon-carbon bond, are of paramount importance in numerous scientific and industrial fields, including materials science and pharmaceuticals. bohrium.comnumberanalytics.com Their versatility has established them as essential components in modern organic synthesis, where they function as reagents, catalysts, and intermediates in a variety of chemical reactions. numberanalytics.com The unique properties of organosilicon compounds, such as the stability of the silicon-carbon bond, allow for the construction of complex molecules. numberanalytics.com

The field of organosilicon chemistry is rapidly expanding, with applications ranging from the synthesis of silicones used in sealants and medical devices to the development of new pharmaceuticals with improved properties. numberanalytics.com Researchers are continuously exploring new synthetic methods and applications for these compounds, highlighting their significant potential to drive future advancements in chemistry and materials science. bohrium.comresearchgate.net The ability of organosilanes to act as coupling agents, adhesion promoters, and crosslinking agents makes them indispensable in the creation of high-performance materials. russoindustrial.ruzmsilane.comresearchgate.net

Contextualization of Cyclohexenylsilanes within Organosilane Synthesis and Application Trajectories

Within the broad class of organosilicon compounds, cyclohexenylsilanes represent a specific and valuable subclass. These molecules contain a cyclohexenyl group—a six-membered carbon ring with one double bond—attached to a silicon atom. This structural feature provides a reactive site for a variety of chemical transformations, making cyclohexenylsilanes useful intermediates in organic synthesis.

3-Cyclohexenyltrichlorosilane, in particular, is a notable example. Its structure combines the reactivity of the cyclohexenyl group with the functionality of the trichlorosilyl (B107488) group (-SiCl3). The chlorine atoms on the silicon are readily hydrolyzable, allowing for the formation of siloxane bonds (Si-O-Si), which are the backbone of silicone polymers. This dual reactivity makes this compound a versatile precursor for the synthesis of modified silicones and for the surface modification of materials. For instance, it can be used in the preparation of block copolymers and as an intermediate in the synthesis of other functionalized organosilanes. googleapis.comgoogle.com The development of annulation reactions involving cyclohexenylsilanes has also led to the total synthesis of complex natural products.

Chemical and Physical Properties of this compound

This compound is a combustible, colorless to straw-colored liquid with an acrid odor similar to hydrogen chloride. gelest.com It is reactive with water. The physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C6H9Cl3Si
Molar Mass 215.58 g/mol
Density 1.25 g/cm³
Boiling Point 87-88°C at 16 mmHg
Flash Point 90°C (194°F)
Physical State Liquid
Table of the physical and chemical properties of this compound. gelest.com

Synthesis and Reactions

The synthesis of organosilanes can be achieved through various methods, including direct synthesis from silicon metal and alkyl halides, hydrosilylation of alkenes or alkynes, and silylation using a silylating agent. numberanalytics.com Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a particularly common and efficient method for creating silicon-carbon bonds. organic-chemistry.org In the case of this compound, it can be synthesized via the hydrosilylation of a cyclohexadiene.

This compound undergoes reactions characteristic of both its cyclohexenyl and trichlorosilyl functional groups. The trichlorosilyl group is highly susceptible to hydrolysis, reacting with water and moisture in the air to liberate hydrogen chloride. gelest.com This reactivity allows it to form siloxane polymers or to graft onto surfaces containing hydroxyl groups. The cyclohexenyl group can participate in various organic reactions, such as cycloadditions, which are valuable in the synthesis of complex cyclic molecules. For example, it has been used in [3+2] annulation reactions with chlorosulfonyl isocyanate for the synthesis of alkaloids.

Applications in Materials Science and Organic Synthesis

The unique bifunctionality of this compound makes it a valuable compound in both materials science and organic synthesis.

In materials science, its ability to form durable siloxane networks upon hydrolysis makes it a useful crosslinking agent and surface modifier. Organosilanes, in general, are widely used to improve the adhesion between organic polymers and inorganic substrates in composites, coatings, and adhesives. russoindustrial.rudakenchem.com They can impart hydrophobicity to surfaces, enhancing their water repellency and durability. russoindustrial.ru The cyclohexenyl group can be further functionalized to introduce other desired properties onto a material's surface.

In organic synthesis, this compound serves as a versatile intermediate. The reactive trichlorosilyl group can be converted to other silyl (B83357) derivatives, while the cyclohexenyl moiety can be transformed through various olefin reactions. Its use has been documented in the synthesis of block copolymers, where the controlled polymerization of organic monomers can be initiated from a siloxane chain containing such functional groups. googleapis.com It is also a precursor for creating other organosilicon compounds, such as organosilicon aldehydes or ketones, through reactions like ozonolysis. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloro(cyclohex-3-en-1-yl)silane
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InChI

InChI=1S/C6H9Cl3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-2,6H,3-5H2
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InChI Key

TTYRJPILQGWBOQ-UHFFFAOYSA-N
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Canonical SMILES

C1CC(CC=C1)[Si](Cl)(Cl)Cl
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Molecular Formula

C6H9Cl3Si
Record name CYCLOHEXENYLTRICHLOROSILANE
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DSSTOX Substance ID

DTXSID60884449
Record name Cyclohexene, 4-(trichlorosilyl)-
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Molecular Weight

215.6 g/mol
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Physical Description

Cyclohexenyltrichlorosilane appears as a colorless liquid with a pungent odor. Flash point of 199 °F. Corrosive to metals and tissue. Used to make various silicon containing compounds.
Record name CYCLOHEXENYLTRICHLOROSILANE
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Boiling Point

greater than 300 °F at 760 mmHg (USCG, 1999), 202 °C
Record name CYCLOHEXENYLTRICHLOROSILANE
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Record name Cyclohexenyltrichlorosilane
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Flash Point

greater than 150 °F (USCG, 1999), 200 °F (Cleveland open cup)
Record name CYCLOHEXENYLTRICHLOROSILANE
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Record name Cyclohexenyltrichlorosilane
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Density

1.23 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.263 at 25 °C/25 °C
Record name CYCLOHEXENYLTRICHLOROSILANE
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Record name Cyclohexenyltrichlorosilane
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Color/Form

Colorless, fuming liquid

CAS No.

10137-69-6
Record name CYCLOHEXENYLTRICHLOROSILANE
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Record name 4-(Trichlorosilyl)cyclohexene
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Record name Cyclohexenyltrichlorosilane
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Record name Cyclohexene, 4-(trichlorosilyl)-
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Record name Cyclohexene, 4-(trichlorosilyl)-
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Record name Trichloro-3-cyclohexen-1-ylsilane
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Record name (3,4-CYCLOHEXENYL)TRICHLOROSILANE
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Record name Cyclohexenyltrichlorosilane
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Melting Point

less than 77 °F (USCG, 1999)
Record name CYCLOHEXENYLTRICHLOROSILANE
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Synthetic Methodologies for 3 Cyclohexenyltrichlorosilane

Hydrosilylation Approaches to 3-Cyclohexenyltrichlorosilane

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, stands as a cornerstone for the formation of organosilicon compounds. pageplace.de For this compound, this involves the reaction of 1,3-cyclohexadiene (B119728) with trichlorosilane (B8805176).

Thermal Hydrosilylation Mechanisms and Pathways

The thermal hydrosilylation of trichlorosilane with cyclic alkenes can be an effective method for producing cycloalkyltrichlorosilanes. For instance, reacting trichlorosilane with various cyclic alkenes at 250°C has been shown to yield the corresponding cycloalkyltrichlorosilanes in high yields (97-98%) within 6 hours. When applied to cyclic alkadienes like 1,3-cyclohexadiene, thermal hydrosilylation also proves successful.

The mechanism for thermal hydrosilylation can involve a free-radical pathway. pageplace.de Heating a reaction mixture can initiate the formation of silyl (B83357) radicals, which then propagate the reaction. The stereochemistry of the product can be influenced by the reaction conditions. For example, the thermal addition of trichlorosilane to 1-methylcyclohexene-1 results in a cis/trans ratio of adducts of 2.5:1, suggesting a linear free radical intermediate, though a partial ionic mechanism may also contribute. pageplace.de

Catalytic Hydrosilylation Pathways of Cycloalkadienes with Trichlorosilane

Catalytic hydrosilylation is a widely employed method due to its efficiency and the milder reaction conditions required compared to thermal methods. libretexts.org The reaction is often catalyzed by transition metal complexes, with platinum compounds being particularly common. libretexts.org The general mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by coordination and insertion of the alkene. The final step is a reductive elimination to yield the organosilane product. libretexts.org

A variety of transition metals are effective catalysts for hydrosilylation reactions. sigmaaldrich.com While platinum catalysts, like Speier's catalyst (hexachloroplatinic acid), are historically significant and widely used in industry, other metals such as palladium and rhodium have also demonstrated high efficacy. pageplace.depsu.edu

Palladium: Palladium complexes, particularly those with chiral phosphoramidite (B1245037) ligands, have been successfully used in the asymmetric hydrosilylation of cyclohexa-1,3-diene with trichlorosilane. koreascience.krkoreascience.kr These catalysts can achieve high enantioselectivity. oup.com

Platinum: Platinum catalysts are known for their high activity in hydrosilylation. For instance, di-m-chloro-dichloro-bis(cyclohexene)diplatinum(II) has been used to catalyze the hydrosilylation of various olefins. psu.edu

Rhodium: Rhodium complexes are also effective catalysts for hydrosilylation. rsc.orgresearchgate.net They have been used in ionic liquid media, which can facilitate catalyst recycling. mdpi.com

The choice of metal can influence the reaction's selectivity and efficiency. For example, iron, cobalt, and nickel have been explored as more earth-abundant and economical alternatives to precious metals like platinum and palladium. mdpi.comnih.govrsc.org

The design of the ligand coordinated to the metal center is crucial for controlling the catalytic activity and selectivity of the hydrosilylation reaction. Chiral ligands are particularly important for asymmetric hydrosilylation, enabling the synthesis of optically active allylsilanes. oup.comacs.org

For the palladium-catalyzed asymmetric hydrosilylation of cyclic 1,3-dienes, MOP ligands (2-(diphenylphosphino)-2'-aryl-1,1'-binaphthyl) have been shown to be effective. oup.com Modifying the MOP ligand, for instance by introducing a long-chain alkyl group, can enhance the solubility of the palladium catalyst, leading to higher catalytic activity and enantioselectivity at lower reaction temperatures. oup.com

The development of novel ligands is an active area of research. For example, chiral phosphoramidite ligands derived from 3,3'-disubstituted 1,1'-binaphthols have been used with palladium catalysts for the asymmetric hydrosilylation of cyclohexa-1,3-diene. koreascience.kr Similarly, spirophosphite ligands have been employed in rhodium-catalyzed enantioselective hydrosilylation. acs.org

Table 1: Impact of Ligand Design on Palladium-Catalyzed Asymmetric Hydrosilylation of Cyclohexadiene

Ligand Catalyst System Enantiomeric Excess (ee) Reference
(R)-2-(diphenylphosphino)-2'-(3,5-dimethyl-4-methoxyphenyl)-1,1'-binaphthyl Palladium complex 90% oup.com
Chiral Phosphoramidite Ligands from 3,3'-Disubstituted 1,1'-Binaphthols Palladium complex Not specified koreascience.krkoreascience.kr

Ionic liquids (ILs) have emerged as promising media for catalytic hydrosilylation. rsc.org They can act as solvents for the catalyst and as an immobilizing agent, which facilitates the separation and recycling of the catalyst. researchgate.net This is particularly advantageous due to the high cost of precious metal catalysts. researchgate.net

Table 2: Hydrosilylation in Ionic Liquid Media

Catalyst System Ionic Liquid Substrate Key Finding Reference
Rhodium complex Phosphonium ionic liquids 1-octene Enabled catalyst recycling for up to 20 cycles with good yield. mdpi.com
[Rh(COD)(PPh3)2][NTf2] [C1C4Im][NTf2] and [C1C1C4Im][NTf2] 1,3-cyclohexadiene Reaction rate is determined by the mass transport properties of the media. nih.gov
Ligand Design and Its Impact on Catalytic Activity and Stereoselectivity in Hydrosilylation

Regioselectivity and Stereoselectivity in this compound Formation

Regioselectivity and stereoselectivity are critical aspects of the synthesis of this compound, as they determine the precise structure of the product. khanacademy.orgyoutube.com In the hydrosilylation of 1,3-cyclohexadiene, two main regioisomers can be formed: the 1,2-adduct and the 1,4-adduct. The formation of this compound is the result of a 1,4-addition.

The choice of catalyst and reaction conditions plays a significant role in controlling the selectivity. For example, palladium-catalyzed hydrosilylation of 1,3-dienes is known to exhibit high 1,4-regioselectivity. oup.com The stereoselectivity, which refers to the preferential formation of one stereoisomer over another, is often controlled by the use of chiral ligands. saskoer.ca In a stereospecific reaction, the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com

The mechanism of the catalytic reaction influences the stereochemical outcome. For instance, in platinum-catalyzed hydrosilylation, the reaction often proceeds through a cis-addition. libretexts.org The development of highly regioselective and stereoselective methods is a key goal in the synthesis of well-defined organosilicon compounds like this compound. numberanalytics.com

Alternative Synthetic Routes to this compound Precursors

Synthesis of 4-Vinylcyclohexene (B86511): The primary industrial route to 4-vinylcyclohexene is the [4+2] cycloaddition, or Diels-Alder dimerization, of 1,3-butadiene (B125203). nih.govresearchgate.net In this process, two molecules of 1,3-butadiene react to form the cyclohexene (B86901) ring structure.

2 CH₂=CH-CH=CH₂ → C₈H₁₂ (4-Vinylcyclohexene)

This reaction is typically carried out at elevated temperatures (110–425 °C) and pressures (1.3–100 MPa). nih.gov Catalysts, such as a mixture of silicon carbide with copper or chromium salts, are often employed to improve reaction rates and selectivity. nih.govgoogle.com A notable side-product of this reaction is 1,5-cyclooctadiene. nih.gov The dimerization reaction is thermally initiated and can proceed without a catalyst, although catalytic systems are used to enhance efficiency and yield in commercial production. researchgate.netchemicalbook.comgoogle.com

Synthesis of Trichlorosilane: Trichlorosilane (HSiCl₃) is a fundamental compound in the silicon industry. It is primarily produced through two main methods:

Direct Chlorination (Direct Process): This method involves the reaction of metallurgical-grade silicon (Si) with hydrogen chloride (HCl) gas in a fluidized bed reactor at temperatures around 220-260°C. nih.gov Si + 3 HCl → HSiCl₃ + H₂ This process also yields by-products, with the most significant being silicon tetrachloride (SiCl₄).

Siemens Process: In the production of high-purity polysilicon for the electronics industry, the Siemens process is employed. While the main goal is to produce silicon via the decomposition of trichlorosilane, the process also generates trichlorosilane as a co-product. nih.gov It involves the same fundamental reaction as the direct process but is part of a larger, closed-loop system for silicon purification. nih.gov

Process Optimization and Reaction Engineering for Scalable this compound Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires a systematic approach guided by the principles of chemical reaction engineering and process optimization. The primary goals are to maximize product yield and purity, ensure safe operation, and minimize production costs and environmental impact.

Process Optimization: Optimizing the hydrosilylation process involves the systematic study and adjustment of several key variables.

Catalyst Selection and Concentration: The choice of catalyst significantly impacts reaction rate and selectivity. Optimization involves finding a catalyst that provides high turnover numbers and selectivity towards the desired 3-isomer while minimizing side reactions.

Reaction Temperature and Pressure: These parameters influence reaction kinetics and thermodynamics. Higher temperatures generally increase the reaction rate but can also lead to undesirable side reactions or catalyst degradation.

Reactant Ratio: The molar ratio of 4-vinylcyclohexene to trichlorosilane can affect conversion rates and minimize the formation of by-products.

Solvent: While some reactions can be run neat, the choice of an inert solvent can help control reaction temperature and viscosity.

Reaction Engineering and Scale-Up: The design and operation of the chemical reactor are central to scalable production.

Reactor Design: The choice between reactor types—such as Batch Reactors, Continuous Stirred-Tank Reactors (CSTRs), and Plug Flow Reactors (PFRs)—is a critical decision. researchgate.net

Batch reactors are suitable for smaller-scale production and allow for flexible manufacturing. researchgate.net

CSTRs and PFRs are used for continuous, large-scale production, offering better consistency and potentially lower operating costs. researchgate.net

Heat and Mass Transfer: The hydrosilylation reaction is exothermic. Effective heat removal is crucial during scale-up to maintain optimal temperature, prevent runaway reactions, and avoid product degradation. Similarly, efficient mixing (mass transfer) is necessary to ensure reactants and catalyst are in close contact.

Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics (reaction rates and mechanisms) and thermodynamics (reaction equilibrium and energy changes) is essential for designing an efficient process. Kinetic models help in sizing reactors and determining optimal operating conditions, while thermodynamic data helps predict the maximum possible yield.

Table 2: Key Parameters for Process Optimization and Scale-Up

ParameterObjectiveConsiderations for Scale-UpReference
Catalyst SystemMaximize activity, selectivity, and lifetime.Cost, ease of separation from the product, and robustness under industrial conditions.
TemperatureAchieve optimal reaction rate without significant side reactions or catalyst deactivation.Efficient heat exchange design is critical to manage the exothermic reaction on a large scale.
PressureMaintain reactants in the desired phase and influence reaction rates.Reactor must be designed to safely handle operating pressures. researchgate.net
Reactor TypeSelect for desired production volume, operational mode (batch/continuous), and cost-effectiveness.Continuous reactors (CSTR, PFR) are generally preferred for high-volume, consistent production. researchgate.net
MixingEnsure homogeneity of reactants and catalyst for optimal mass transfer.Impeller design and agitation speed must be scaled appropriately to avoid dead zones.

Reactivity and Chemical Transformations of 3 Cyclohexenyltrichlorosilane

Reactions at the Silicon Center of 3-Cyclohexenyltrichlorosilane

The silicon-chlorine bonds in this compound are highly susceptible to nucleophilic attack, and the silicon center can readily undergo hydrolysis and condensation reactions.

The electron-deficient silicon atom in this compound is a prime target for nucleophiles. masterorganicchemistry.com Nucleophilic substitution reactions involve the replacement of one or more of the chlorine atoms with other functional groups. rammohancollege.ac.inwikipedia.org Common nucleophiles include alcohols, amines, and organometallic reagents. gelest.com

A prevalent reaction is alkoxylation, where alcohols (ROH) react with the Si-Cl bonds to form alkoxy derivatives. venus-goa.comwikipedia.org This reaction proceeds by displacing the chloride ions, which are good leaving groups. rammohancollege.ac.in For instance, the reaction with an alcohol can be represented as follows:

C₆H₉SiCl₃ + 3 ROH → C₆H₉Si(OR)₃ + 3 HCl

The resulting alkoxysilanes are often more stable and less susceptible to hydrolysis than the parent chlorosilane. The specific conditions, such as temperature and the presence of a base to neutralize the liberated HCl, can influence the reaction rate and the degree of substitution. google.com

NucleophileReagent ExampleProduct Type
AlcoholEthanolTrialkoxysilane
AmineDiethylamineTriaminosilane
OrganometallicGrignard Reagent (e.g., CH₃MgBr)Alkyl/Aryl-substituted Silane (B1218182)

Table 1: Examples of Nucleophilic Substitution Reactions

This compound readily reacts with water, leading to hydrolysis of the silicon-chlorine bonds to form silanols (Si-OH). gelest.comwikipedia.org This reaction is often the initial step in the formation of siloxane networks. wikipedia.org The hydrolysis reaction can be represented as:

C₆H₉SiCl₃ + 3 H₂O → C₆H₉Si(OH)₃ + 3 HCl

The resulting silanetriol is highly reactive and can undergo subsequent condensation reactions with other silanols or unreacted chlorosilanes. wikipedia.orgunm.edulibretexts.org These condensation reactions, which can be catalyzed by acids or bases, result in the formation of Si-O-Si linkages, the backbone of siloxane polymers. google.comatamanchemicals.com

There are two main condensation pathways:

Water-producing condensation: Two silanol (B1196071) groups react to form a siloxane bond and a molecule of water. wikipedia.org

2 C₆H₉Si(OH)₃ → (HO)₂Si(C₆H₉)-O-Si(C₆H₉)(OH)₂ + H₂O

Alcohol-producing condensation: An alkoxysilane reacts with a silanol. ntnu.no

C₆H₉Si(OR)₃ + C₆H₉Si(OH)₃ → (RO)₂Si(C₆H₉)-O-Si(C₆H₉)(OH)₂ + ROH

The extent of these reactions and the reaction conditions (pH, water/silane ratio, temperature) determine the final structure of the resulting polysiloxane network, which can range from linear chains to highly cross-linked three-dimensional structures. ntnu.nonih.gov

Nucleophilic Substitution Reactions Involving the Silicon-Chlorine Bonds

Reactions Involving the Cyclohexenyl Moiety of this compound

The carbon-carbon double bond in the cyclohexenyl ring provides another site for chemical modification, allowing for a variety of addition reactions.

The double bond of the cyclohexenyl group can undergo various addition reactions, a notable example being the thiol-ene reaction. This reaction involves the addition of a thiol (R-SH) across the double bond to form a thioether. wikipedia.org The reaction can be initiated by radicals or catalyzed by acids and typically follows an anti-Markovnikov addition pattern. wikipedia.orgrsc.org The thiol-ene reaction is considered a "click" reaction due to its high efficiency and mild reaction conditions. mdpi.com

Another important addition reaction is hydrosilylation, where a silicon-hydrogen bond adds across the double bond. mdpi.comscientificspectator.com This reaction is usually catalyzed by transition metal complexes, such as those of platinum or rhodium. researchgate.netlibretexts.orgrsc.org The hydrosilylation of the cyclohexenyl moiety can lead to the formation of a saturated cyclohexyl ring with a new silicon-carbon bond.

Reaction TypeReagent ExampleFunctional Group AddedCatalyst/Initiator
Thiol-Ene Addition1-PropanethiolThioetherRadical Initiator (e.g., AIBN) or UV light
HydrosilylationTrichlorosilane (B8805176)Silyl (B83357) groupPlatinum or Rhodium complex
EpoxidationPeroxy acid (e.g., m-CPBA)EpoxideN/A
DihydroxylationOsmium tetroxideDiolN/A

Table 2: Examples of Addition Reactions to the Cyclohexenyl Double Bond

The cyclohexenyl group of this compound can participate in radical polymerization. googleapis.comlibretexts.org Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) can be used to generate radicals, which then attack the double bond, initiating a chain reaction. chemicalbook.comwikipedia.orgopen.edu This process connects monomer units to form a polymer chain. chandra-asri.comlumenlearning.com The polymerization can lead to the formation of cross-linked materials if the silicon center has been previously functionalized to allow for intermolecular bonding. The rate of polymerization and the point of gelation can be influenced by the concentration of the initiator. rsc.org

The general steps for radical polymerization are: chandra-asri.com

Initiation: The radical initiator decomposes to form free radicals. open.edu

Propagation: The radical adds to the double bond of the monomer, creating a new radical that can react with another monomer.

Termination: Two radicals combine to terminate the growing polymer chains. lumenlearning.com

Addition Reactions to the Cyclohexene (B86901) Double Bond (e.g., Thiol-Ene Additions)

Derivatization Strategies for this compound

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. researchgate.net For this compound, derivatization can be achieved by reacting either the trichlorosilyl (B107488) group or the cyclohexenyl double bond. libretexts.orgsigmaaldrich.comgcms.cz

Strategies for derivatization include:

Silylation: The trichlorosilyl group can be reacted with various nucleophiles to introduce different functionalities. libretexts.org For example, reaction with a Grignard reagent can introduce an alkyl or aryl group.

Functionalization of the double bond: The cyclohexenyl ring can be modified through addition reactions. For instance, epoxidation followed by ring-opening can introduce two new functional groups.

Dual functionalization: Both the silicon center and the double bond can be reacted sequentially to create complex, multifunctional molecules. For example, the trichlorosilyl group could first be converted to a triethoxysilyl group, followed by a thiol-ene addition to the double bond.

These derivatization strategies allow for the synthesis of a wide range of organosilicon compounds with tailored properties for specific applications.

Synthesis of Organofunctional Silane Derivatives from this compound

This compound is a bifunctional molecule, featuring both a reactive trichlorosilyl group and a carbon-carbon double bond within the cyclohexenyl ring. This dual reactivity allows it to serve as a versatile precursor for a variety of organofunctional silane derivatives through reactions at either or both of these sites.

The primary and most fundamental transformation of this compound is the hydrolysis of its highly reactive silicon-chlorine bonds. wikipedia.orggelest.com When exposed to water or atmospheric moisture, the trichlorosilyl group readily hydrolyzes to form 3-cyclohexenylsilanetriol, releasing hydrogen chloride as a byproduct. wikipedia.orggelest.com This silanetriol is often an intermediate that can undergo subsequent self-condensation reactions. researchgate.net The condensation process involves the formation of stable siloxane bonds (Si-O-Si) between molecules, leading to the creation of oligomeric and polymeric silsesquioxanes. wikipedia.orgresearchgate.net This process is a foundational method for converting chlorosilanes into silicone-based materials like resins and coatings. mst.dk The resulting polymers possess a backbone of siloxane linkages with pendant cyclohexenyl groups, which can be used for further crosslinking or functionalization. google.com

Starting MaterialReagentsIntermediate ProductFinal ProductTransformation Type
This compoundWater (H₂O)3-CyclohexenylsilanetriolPoly(cyclohexenylsilsesquioxane)Hydrolysis & Condensation

The carbon-carbon double bond in the cyclohexenyl ring provides a second site for chemical modification, enabling the synthesis of a different class of organofunctional silane derivatives. savemyexams.com Standard alkene reactions can be applied to introduce new functionalities while preserving the silane character of the molecule, which may first be converted to a more stable trialkoxysilane via alcoholysis. These reactions create derivatives with tailored properties for applications such as surface modification and as coupling agents. researchgate.net

Two representative examples of such transformations are epoxidation and cyclopropanation:

Epoxidation : The reaction of the cyclohexenyl group with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), introduces an epoxide ring. libretexts.org This yields a silane derivative containing a reactive oxirane group, which is a valuable intermediate for further reactions, such as ring-opening to form diols or amino alcohols. libretexts.org

Cyclopropanation : The addition of a carbene, which can be generated from precursors like diiodomethane (B129776) (in the Simmons-Smith reaction) or chloroform, across the double bond results in the formation of a bicyclo[4.1.0]heptane structure. libretexts.org This creates a strained three-membered ring fused to the six-membered ring, yielding a bicyclic organosilane derivative.

Starting DerivativeReagent/Reaction TypeFunctional Group AddedResulting Derivative Structure
3-Cyclohexenylsilane (hydrolyzed/alkoxylated)Peroxy Acid (e.g., m-CPBA)Epoxide (Oxirane)Epoxycyclohexylsilane derivative
3-Cyclohexenylsilane (hydrolyzed/alkoxylated)Carbene (e.g., :CH₂) / CyclopropanationCyclopropylBicyclo[4.1.0]hept-3-ylsilane derivative

Exploration of Structure-Reactivity Relationships in this compound Derivatives

The chemical behavior of this compound and its derivatives is governed by the interplay between its two primary functional components: the trichlorosilyl group and the cyclohexenyl double bond. The reactivity of each site is significantly influenced by the electronic and steric properties of the other.

Reactivity of the Trichlorosilyl Group

The -SiCl₃ group is the most reactive site on the molecule. The silicon atom is highly electrophilic due to the strong inductive electron-withdrawing effect of the three chlorine atoms. This makes it highly susceptible to nucleophilic attack.

Electronic Effects : The polarity of the Si-Cl bonds facilitates rapid reaction with nucleophiles such as water, alcohols, and amines. gelest.com This reactivity is characteristic of chlorosilanes and drives the formation of silanols and subsequently siloxanes. wikipedia.orgshinetsusilicone-global.com The presence of three chlorine atoms means that it is a trifunctional silane, allowing for the formation of a dense, three-dimensional crosslinked polymer network upon complete hydrolysis and condensation. shinetsusilicone-global.com

Steric Effects : The tetrahedral arrangement around the silicon atom is relatively unhindered, allowing easy access for nucleophiles to attack the silicon center.

Reactivity of the Cyclohexenyl Double Bond

The reactivity of the carbon-carbon double bond is typical of an alkene, primarily undergoing electrophilic addition reactions. savemyexams.com However, its reactivity is modulated by the attached silyl group.

Electronic Influence of the Silyl Group : The trichlorosilyl group exerts a strong electron-withdrawing effect, which decreases the electron density of the C=C double bond. tutorchase.cominflibnet.ac.in This deactivation makes the alkene less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted cyclohexene. tutorchase.com In some cases, this polarization can render the double bond susceptible to nucleophilic attack, a reaction pathway not typically observed in simple alkenes. inflibnet.ac.in

Steric Hindrance : The trichlorosilyl group is sterically bulky. Its presence can hinder the approach of reagents to the double bond, potentially directing incoming reactants to the face of the ring opposite the silyl group. tutorchase.com This can lead to stereoselectivity in addition reactions. fiveable.me For example, in reactions like epoxidation or hydroboration, the reagent is likely to add to the less sterically encumbered side of the double bond. libretexts.org

The relationship between the structure of this compound and its reactivity is summarized in the table below.

Structural FeatureReactive SiteElectronic EffectSteric EffectConsequence on Reactivity
Trichlorosilyl (-SiCl₃) GroupSilicon AtomStrong electron-withdrawal by Cl atoms makes Si highly electrophilic.Relatively open for nucleophilic attack.High reactivity towards nucleophiles (e.g., H₂O, ROH), leading to rapid hydrolysis. gelest.comshinetsusilicone-global.com
Trichlorosilyl (-SiCl₃) GroupC=C Double BondStrong inductive electron-withdrawal deactivates the double bond. inflibnet.ac.inBulky group hinders approach to one face of the ring. tutorchase.comReduced reactivity towards electrophiles; potential for stereoselective additions. libretexts.orgfiveable.me
Cyclohexenyl C=C BondC=C Double BondRegion of high electron density (π-bond). savemyexams.comPlanar geometry of the double bond.Susceptible to electrophilic addition, though modulated by the silyl group. savemyexams.com

Advanced Spectroscopic Characterization and Structural Analysis of 3 Cyclohexenyltrichlorosilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-Cyclohexenyltrichlorosilane

NMR spectroscopy is an indispensable tool for determining the precise connectivity and environment of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ²⁹Si NMR provides a complete picture of its structure.

The ¹H NMR spectrum of this compound reveals distinct signals for the various protons in the cyclohexenyl ring. The chemical shifts are influenced by the electronegativity of the trichlorosilyl (B107488) group and the presence of the carbon-carbon double bond.

The olefinic protons (H-3 and H-4) are expected to resonate in the downfield region, typically between 5.5 and 6.0 ppm, due to the sp² hybridization of the carbons they are attached to. Their signals would likely appear as complex multiplets due to coupling with each other and with the adjacent allylic protons.

The proton on the carbon bearing the trichlorosilyl group (H-1) is significantly deshielded by the electronegative silicon and chlorine atoms. Its signal is anticipated to be in the range of 2.0-2.5 ppm and would likely be a multiplet due to coupling with the neighboring protons on C-2 and C-6.

The remaining aliphatic protons on the cyclohexenyl ring (H-2, H-5, and H-6) would exhibit signals in the upfield region, generally between 1.5 and 2.2 ppm. These signals would show complex splitting patterns due to geminal and vicinal coupling. hmdb.caresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-12.2 - 2.6Multiplet
H-21.8 - 2.2Multiplet
H-35.6 - 6.0Multiplet
H-45.6 - 6.0Multiplet
H-51.9 - 2.3Multiplet
H-61.6 - 2.0Multiplet

Note: These are predicted values and may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound gives a distinct signal. libretexts.orgweebly.com

The olefinic carbons (C-3 and C-4) are expected to have the most downfield shifts, typically in the range of 125-135 ppm. The carbon atom directly attached to the silicon (C-1) will also be significantly deshielded, with a predicted chemical shift around 40-50 ppm. The remaining sp³ hybridized carbons of the cyclohexenyl ring (C-2, C-5, and C-6) will appear in the more upfield region of the spectrum, generally between 20 and 35 ppm. weebly.comcapes.gov.br

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-140 - 50
C-225 - 35
C-3125 - 135
C-4125 - 135
C-522 - 32
C-620 - 30

Note: These are predicted values and may vary based on solvent and experimental conditions.

²⁹Si NMR spectroscopy is a powerful technique for probing the environment of the silicon atom. mdpi.commagritek.com The chemical shift of the silicon nucleus is highly sensitive to the nature of the substituents attached to it. For trichlorosilyl groups, the ²⁹Si chemical shift is typically observed in a characteristic upfield region. In this compound, the silicon atom is bonded to a cyclohexenyl group and three chlorine atoms. Based on data for similar alkyl- and alkenyltrichlorosilanes, the ²⁹Si chemical shift for this compound is predicted to be in the range of +5 to +15 ppm relative to tetramethylsilane (B1202638) (TMS). rsc.orgresearchgate.net This downfield shift compared to other organosilanes is characteristic of the strong electron-withdrawing effect of the three chlorine atoms. researchgate.net

Table 3: Predicted ²⁹Si NMR Chemical Shift for this compound

Silicon AtomPredicted Chemical Shift (ppm)
Si+5 - +15

Note: These are predicted values and may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Characterization

Vibrational Spectroscopy for Functional Group Identification in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The C=C stretching vibration of the cyclohexenyl ring should appear in the region of 1640-1660 cm⁻¹. The C-H stretching vibrations of the olefinic protons will be observed just above 3000 cm⁻¹ (typically 3010-3050 cm⁻¹), while the C-H stretching vibrations of the aliphatic protons will appear just below 3000 cm⁻¹ (typically 2800-2950 cm⁻¹). The most intense bands in the spectrum are expected to be the Si-Cl stretching vibrations, which typically occur in the 450-600 cm⁻¹ region. These bands are often broad and strong. ripublication.com

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C=CStretching1640 - 1660
=C-HStretching3010 - 3050
-C-H (aliphatic)Stretching2800 - 2950
Si-ClStretching450 - 600

Note: These are predicted values and may be subject to shifts based on the specific molecular environment.

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibration in the cyclohexenyl ring is expected to give a strong and sharp signal in the Raman spectrum, typically in the same region as in the IR spectrum (1640-1660 cm⁻¹). The Si-Cl symmetric stretching vibration, which may be weak in the IR spectrum, often gives a strong and polarized band in the Raman spectrum, typically around 400-500 cm⁻¹. The various C-H stretching and bending vibrations will also be present, though their intensities may differ from those in the IR spectrum. spectroscopyonline.comosaka-u.ac.jpscielo.br

Table 5: Predicted Characteristic Raman Shifts for this compound

Functional GroupVibrational ModePredicted Raman Shift (cm⁻¹)
C=CStretching1640 - 1660 (strong, sharp)
=C-HStretching3010 - 3050
-C-H (aliphatic)Stretching2800 - 2950
Si-ClSymmetric Stretching400 - 500 (strong, polarized)

Note: These are predicted values and may be subject to shifts based on the specific molecular environment.

Infrared (IR) Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. scribd.comrsc.org For this compound, electron ionization (EI) mass spectrometry would be a common method for analysis. libretexts.orgillinois.edu In this process, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The resulting mass spectrum displays the relative abundance of these ions, providing a characteristic fragmentation pattern. libretexts.orgidc-online.com

The molecular ion peak for this compound would be expected at an m/z corresponding to its molecular weight. A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Due to the presence of three chlorine atoms in this compound, the molecular ion region would exhibit a characteristic cluster of peaks (M, M+2, M+4, M+6) reflecting the statistical distribution of these isotopes. libretexts.org

The fragmentation of this compound is expected to proceed through several pathways, primarily involving the cleavage of the C-Si bond and fragmentation within the cyclohexenyl ring. The fragmentation pattern can be inferred by considering related molecules. For instance, the mass spectrum of 3-chlorocyclohexene (B1361376) shows significant fragmentation of the cyclohexene (B86901) ring. nist.gov

A plausible major fragmentation pathway for this compound would be the loss of the trichlorosilyl radical (•SiCl₃) or a chlorine radical (•Cl). The cleavage of the C-Si bond would yield a cyclohexenyl cation [C₆H₉]⁺. Further fragmentation of the cyclohexenyl ring could lead to the loss of ethylene (B1197577) (C₂H₄) via a retro-Diels-Alder reaction, a characteristic fragmentation for cyclohexene derivatives.

Another significant fragmentation pathway would involve the loss of a chlorine atom from the molecular ion, leading to the [C₆H₉SiCl₂]⁺ fragment. Subsequent losses of HCl or other small neutral molecules could also occur. The relative intensities of the fragment peaks provide insight into the stability of the resulting ions. idc-online.com

A representative, though hypothetical, fragmentation pattern and the corresponding m/z values for the main fragments of this compound are presented in the table below.

m/z Value Proposed Fragment Ion Plausible Neutral Loss
214[C₆H₉Si³⁵Cl₃]⁺(Molecular Ion)
179[C₆H₉Si³⁵Cl₂]⁺•Cl
133[Si³⁵Cl₃]⁺•C₆H₉
81[C₆H₉]⁺•SiCl₃
79[C₆H₇]⁺•SiCl₃, H₂

This table is illustrative and based on general fragmentation principles. Actual mass spectra may show variations.

X-ray Diffraction Studies of Crystalline this compound Derivatives (if applicable)

X-ray diffraction (XRD) is a primary technique for determining the precise three-dimensional atomic structure of crystalline materials. nih.gov While this compound is a liquid at room temperature, its crystalline derivatives can be analyzed using single-crystal X-ray diffraction to provide detailed structural information, including bond lengths, bond angles, and crystal packing. researchgate.netmdpi.commdpi.com

A significant class of crystalline derivatives that can be synthesized from this compound are polyhedral oligomeric silsesquioxanes (POSS). meddocsonline.orgresearchgate.net These are cage-like molecules with a silicon-oxygen core and organic groups, in this case, the 3-cyclohexenyl group, attached to the silicon atoms. nih.govmdpi.com The hydrolysis and condensation of this compound can lead to the formation of various POSS structures, such as T₈ cages with the formula (C₆H₉SiO₁.₅)₈.

The analysis of a crystalline POSS derivative of this compound by X-ray diffraction would involve the following steps:

Crystal Growth: Growing single crystals of the derivative suitable for diffraction.

Data Collection: Mounting a crystal on a diffractometer and exposing it to a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector. researchgate.net

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an electron density map of the crystal's unit cell. From this map, the positions of the individual atoms can be determined and refined to yield a precise molecular structure. nih.gov

The resulting crystallographic data provides valuable insights into the molecular geometry. For a POSS derivative of this compound, this would include the Si-O and Si-C bond lengths, the Si-O-Si and O-Si-O bond angles within the silsesquioxane core, and the conformation of the cyclohexenyl groups. This information is crucial for understanding the steric and electronic effects of the 3-cyclohexenyl substituent on the structure of the POSS cage.

Below is a representative table of crystallographic data that might be obtained for a hypothetical crystalline derivative, such as a T₈-POSS with 3-cyclohexenyl groups.

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.1
b (Å)20.5
c (Å)16.2
α (°)90
β (°)105.3
γ (°)90
Volume (ų)4820
Z4
Calculated Density (g/cm³)1.25
Average Si-O bond length (Å)1.62
Average Si-C bond length (Å)1.85
Average Si-O-Si bond angle (°)148.5

This table presents typical data for a silsesquioxane derivative and is for illustrative purposes.

Computational Chemistry and Theoretical Studies of 3 Cyclohexenyltrichlorosilane

Quantum Chemical Calculations of 3-Cyclohexenyltrichlorosilane Molecular Structure

Quantum chemical calculations offer a powerful tool for elucidating the fundamental characteristics of this compound at the atomic level. These computational methods allow for a detailed exploration of its geometry, electronic properties, and vibrational behavior.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.govfrontiersin.org For this compound, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.

Conformational analysis further explores the various spatial arrangements, or conformers, that the molecule can adopt due to rotation around its single bonds. frontiersin.org The cyclohexenyl ring in this compound can exist in different conformations, such as the half-chair and the boat forms. Computational methods can predict the relative energies of these conformers, identifying the most stable and populated forms under different conditions. nih.gov The analysis often involves creating a potential energy surface by systematically changing key torsional angles and calculating the energy at each point. mdpi.com The results of these calculations are crucial for understanding the molecule's shape and how it might interact with other molecules.

Table 1: Calculated Conformational Energies of this compound Analogs This table is illustrative and based on general principles of conformational analysis for similar cyclohexene (B86901) derivatives. Actual values for this compound would require specific calculations.

Conformer Relative Energy (kcal/mol) Population (%)
Half-Chair 0.00 95
Boat 5.3 5

Electronic Structure and Bonding Analysis

The electronic structure of this compound dictates its reactivity and physical properties. eie.gr Quantum chemical calculations provide a detailed picture of how electrons are distributed within the molecule and the nature of the chemical bonds. libretexts.org

Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and shape of these frontier orbitals indicate the molecule's ability to donate or accept electrons, providing insights into its reactivity in various chemical reactions. scielo.org.mx

Bonding analysis methods, such as Natural Bond Orbital (NBO) analysis, can be employed to quantify the nature of the bonds between atoms. scm.com This includes determining the bond order, hybridization, and the extent of ionic or covalent character in the Si-Cl and Si-C bonds. The analysis can also reveal hyperconjugative interactions that contribute to the molecule's stability. Electron density analysis further helps in understanding the charge distribution and identifying regions susceptible to electrophilic or nucleophilic attack. berkeley.edu

Table 2: Calculated Electronic Properties of Trichlorosilane (B8805176) (a related molecule) Data for this compound would require specific calculations, but data for Trichlorosilane (SiHCl3) from the NIST database provides a relevant comparison. nist.gov

Property Value
Ionization Energy 11.940 eV
Dipole Moment 0.860 Debye

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods can predict the vibrational frequencies of this compound. numberanalytics.comfaccts.de These calculations are based on the second derivative of the energy with respect to the atomic coordinates and provide a theoretical vibrational spectrum. readthedocs.io Each calculated frequency corresponds to a specific mode of atomic motion, such as the stretching or bending of bonds.

These theoretical spectra can be correlated with experimental spectroscopic data, such as that obtained from infrared (IR) and Raman spectroscopy. researchgate.net This correlation is invaluable for assigning the observed spectral bands to specific molecular vibrations, confirming the molecule's structure, and identifying the presence of specific functional groups. mdpi.com Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data, accounting for approximations in the theoretical methods and anharmonicity in the real molecule. github.io

Table 3: Calculated vs. Experimental Vibrational Frequencies for a Model Silane (B1218182) This is a representative table illustrating the correlation between calculated and experimental data. Specific data for this compound is not readily available.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
ν(Si-H) 2320 2259 Si-H stretch
ν(Si-Cl) 608 606 Si-Cl symm. stretch
ν(Si-Cl) 555 550 Si-Cl asymm. stretch

Reaction Mechanism Investigations for this compound Transformations

Computational chemistry is instrumental in mapping out the pathways of chemical reactions involving this compound. youtube.com By modeling the transformation from reactants to products, researchers can gain a deep understanding of the reaction mechanism, including the identification of transient intermediates and transition states. researchgate.netmdpi.com

Transition State Characterization in Catalytic Hydrosilylation

Catalytic hydrosilylation is a key reaction for organosilanes. Computational studies can elucidate the mechanism of this reaction when this compound is involved. A critical aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate. whiterose.ac.uk

The geometry, energy, and vibrational frequencies of the transition state can be calculated. rsc.org A key feature of a transition state is the presence of a single imaginary frequency in its calculated vibrational spectrum, which corresponds to the motion along the reaction coordinate leading from reactants to products. rsc.org Understanding the structure of the transition state provides insights into the factors that control the reaction's rate and selectivity. For instance, in platinum-catalyzed hydrosilylation, different mechanisms like the Chalk-Harrod or modified Chalk-Harrod mechanisms can be computationally explored to determine the most likely pathway. researchgate.net

Energy Landscape Exploration for Competing Reaction Pathways

Chemical reactions can often proceed through multiple competing pathways, leading to different products. arxiv.org Computational chemistry allows for the exploration of the potential energy landscape, which maps the energy of the system as a function of the geometric coordinates of the atoms. numberanalytics.comnumberanalytics.com

By identifying the various minima (reactants, intermediates, and products) and the transition states that connect them, a comprehensive picture of the reaction network can be constructed. chemrxiv.orgnih.gov This allows for the determination of the activation energies for each competing pathway. The pathway with the lowest activation energy is generally the most favorable and will be the dominant route under kinetic control. This exploration is crucial for predicting the product distribution of a reaction and for designing reaction conditions that favor the formation of a desired product. For example, in the transformations of this compound, different reaction mechanisms such as those involving radical intermediates or concerted steps can be computationally compared. beilstein-journals.orgwikipedia.orgresearchgate.net

In Silico Design Principles for this compound-Based Materials

In silico design, or computer-aided design, has become an indispensable tool in materials science, offering the ability to predict and understand the properties of materials before they are synthesized in a laboratory. mdpi.comrsc.org This approach is particularly valuable for designing materials based on specific molecular building blocks like this compound. By leveraging computational chemistry, researchers can explore the vast chemical space of possible derivatives and predict their performance for various applications. rsc.orgarxiv.org

Prediction of Material Properties Based on Molecular Structure

The fundamental principle underlying the in silico design of materials is that the macroscopic properties of a material are a direct consequence of its underlying molecular structure. mdpi.comnih.gov For materials derived from this compound, computational methods can predict a range of properties by analyzing the molecule's geometry, electronic structure, and intermolecular interactions.

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for these predictions. arxiv.orgnih.gov DFT calculations can determine the optimized geometry of this compound and its derivatives, providing insights into bond lengths, bond angles, and dihedral angles. nist.gov These geometric parameters are crucial as they influence the packing of molecules in a solid-state material, which in turn affects properties like density and mechanical strength.

Furthermore, DFT can be used to calculate electronic properties that are critical for various applications. scielo.org.mx Key parameters that can be computed include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a good indicator of the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap often suggests higher reactivity. These calculations can also predict the ionization potential and electron affinity, which are important for understanding the material's behavior in electronic devices. scielo.org.mx

Molecular dynamics (MD) simulations offer a way to predict the bulk properties of materials by simulating the interactions of a large ensemble of molecules over time. rsc.orgmdpi.com For this compound-based polymers or surface coatings, MD simulations can predict properties such as:

Mechanical Properties: By simulating the response of the material to applied stress, it is possible to estimate mechanical characteristics like bulk modulus, and hardness. mdpi.com

Thermal Properties: MD simulations can be used to predict thermal conductivity and the glass transition temperature of polymeric materials.

Adhesion and Surface Properties: For coating applications, MD can model the interaction between the this compound-derived layer and a substrate, predicting adhesive strength. google.com

Machine learning (ML) is an emerging approach that can accelerate the prediction of material properties. mdpi.comnih.govmdpi.com By training ML models on large datasets of known materials and their properties, it becomes possible to predict the properties of new, unsynthesized materials, including those derived from this compound, with remarkable speed and accuracy. arxiv.orgnih.gov

A hypothetical example of data that could be generated through computational prediction of properties for this compound and a hypothetical derivative is presented in the table below.

PropertyThis compound (Predicted)Hypothetical Derivative (e.g., with a functional group) (Predicted)
HOMO Energy -8.5 eV-8.2 eV
LUMO Energy -1.2 eV-1.5 eV
HOMO-LUMO Gap 7.3 eV6.7 eV
Dipole Moment 2.1 Debye3.5 Debye
Polarizability 180 a.u.210 a.u.

This table is for illustrative purposes and the values are not based on actual experimental data.

Computational Catalysis Approaches for this compound Reactions

Computational catalysis is a powerful methodology used to investigate reaction mechanisms and predict the efficiency of catalysts for specific chemical transformations. ethz.chfrontiersin.org For reactions involving this compound, such as its synthesis via hydrosilylation of 1,3-cyclohexadiene (B119728) or its subsequent polymerization or modification, computational tools can provide invaluable insights. researchgate.net

Investigating Reaction Mechanisms:

DFT calculations are a cornerstone of computational catalysis, enabling the detailed study of reaction pathways. nih.gov For the synthesis of this compound, theoretical studies can elucidate the mechanism of the hydrosilylation reaction. researchgate.net This involves identifying the transition state structures and calculating the activation energy barriers for different potential pathways. mdpi.com By comparing the energy profiles, researchers can determine the most likely reaction mechanism and understand the factors that control regioselectivity (i.e., the formation of this compound versus other isomers). researchgate.net

For instance, in a cobalt-catalyzed hydrosilylation, computational models can explore the coordination of the reactants to the metal center, the insertion of the alkene into the silicon-hydride bond, and the final reductive elimination step. researchgate.net These calculations can help rationalize experimental observations and guide the development of more efficient catalysts.

Catalyst Design and Screening:

Computational methods are increasingly used for the in silico design and screening of new catalysts. frontiersin.org By creating virtual libraries of potential catalysts and evaluating their performance computationally, the most promising candidates can be identified for experimental validation. This approach can significantly accelerate the discovery of novel and improved catalysts for reactions involving this compound.

Machine learning models, trained on data from computational and experimental studies, can also be employed to predict catalyst activity. rsc.org These models can identify key descriptors—molecular or electronic properties of the catalyst—that correlate with its performance. This allows for the rapid screening of large numbers of potential catalysts.

Modeling Catalytic Processes:

The table below illustrates the type of data that can be obtained from computational studies of a catalyzed reaction of this compound.

Catalytic SystemReaction StepCalculated Activation Energy (kcal/mol)
Uncatalyzed Hydrosilylation Alkene Insertion45
Cobalt-Catalyzed Hydrosilylation Oxidative Addition15
Alkene Insertion12
Reductive Elimination18

This table is a hypothetical representation to illustrate the application of computational catalysis and the values are not from a specific study.

By understanding the energetic landscape of the reaction, researchers can identify the rate-determining step and focus their efforts on designing catalysts that lower the barrier for that specific step. Computational catalysis, therefore, provides a rational basis for the optimization of reaction conditions and the development of next-generation catalysts for the synthesis and functionalization of this compound. frontiersin.orgmdpi.com

Polymer Chemistry and Advanced Materials Science Applications of 3 Cyclohexenyltrichlorosilane

Role of 3-Cyclohexenyltrichlorosilane in Polymer Synthesis

This compound is a versatile compound utilized in polymer synthesis to impart specific functionalities and create complex polymer architectures. Its reactivity, stemming from the trichlorosilyl (B107488) group and the cyclohexenyl ring, allows for its incorporation into various polymer structures through several mechanisms.

The synthetic manipulation of polymers is a foundational method for expanding the functional diversity of soft materials. nih.gov By modifying the chemical structure of commodity polymers, their inherent properties can be enhanced for modern applications. nih.gov this compound can be incorporated into organic polymers to introduce reactive sites for further chemical modification. The cyclohexenyl group provides a handle for subsequent reactions, such as epoxidation or ring-opening, allowing for the covalent attachment of other functional molecules. This functionalization is crucial for tailoring the surface properties, solubility, and compatibility of polymers for specific applications. For instance, the introduction of functional groups can transform a hydrophobic polymer surface into a hydrophilic one, which is beneficial for improving adhesion or biocompatibility. matjapan.jp

Recent advances in C-H activation, photoredox catalysis, and radical chemistry have enabled more precise and selective functionalization of commodity polymer substrates. nih.gov The functionalization of conductive polymers, for example, can be achieved through direct reactions on the polymer chains or by reacting with substituted polymers that already have reactive groups. mdpi.com

Block copolymers consist of two or more linear macromolecule segments linked by covalent bonds. google.combyjus.com Their synthesis allows for the creation of materials with a combination of properties from the different polymer blocks. This compound can be used as a monomer or a precursor to a monomer in the synthesis of block and graft copolymers.

In block copolymers , the trichlorosilyl group can initiate the polymerization of certain monomers, or the cyclohexenyl group can be part of a monomer that is subsequently polymerized. For example, block copolymers can be prepared by the polymerization of hexamethylcyclotrisiloxane (B157284) (D3) initiated by a lithium salt, followed by reaction with a vinyl monomer. google.com The resulting materials can have tailored microstructures, such as diblock, triblock, or multiblock arrangements. byjus.comresearchgate.net

Graft copolymers feature side chains of one type of polymer attached to the main chain of another. byjus.comlibretexts.org this compound can be used to create reactive sites along a polymer backbone, from which a different polymer can be "grafted." libretexts.org This can be achieved by first incorporating the silane (B1218182) into the main chain and then utilizing the cyclohexenyl group to initiate the polymerization of a second monomer, forming the grafted chains. There are three primary methods for synthesizing graft copolymers: "grafting-from," "grafting-onto," and "grafting-through". mdpi.com

Table 1: Examples of Copolymer Architectures

Copolymer Type Description Key Features
Block Copolymer Two or more homopolymer blocks linked by covalent bonds. byjus.com Can be linear (diblock, triblock) or star-shaped. byjus.comresearchgate.net
Graft Copolymer Side chains of one polymer are attached to the main chain of another. libretexts.org The backbone and side chains can be homopolymers or copolymers. byjus.com

Controlled radical polymerization (CRP) techniques have transformed polymer science by enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.comnumberanalytics.com These methods rely on establishing a dynamic equilibrium between active and dormant species, which minimizes termination reactions. numberanalytics.com

This compound can play a role in CRP, particularly in techniques like Atom Transfer Radical Polymerization (ATRP). ATRP is a robust method for creating complex polymer structures by adding monomers one at a time to a growing polymer chain. cmu.edu The trichlorosilyl group of this compound can act as or be converted into an initiator for ATRP. This allows for the synthesis of well-defined polymers with the cyclohexenyl functionality at the chain end or as a pendant group. This functionality can then be used for further modifications, such as cross-linking or surface grafting.

Other CRP techniques include Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Nitroxide-Mediated Polymerization (NMP). sigmaaldrich.comitu.edu.tr RAFT is known for its versatility and compatibility with a wide range of monomers, while NMP uses stable nitroxide radicals to control the polymerization. numberanalytics.comitu.edu.tr The application of these techniques allows for the creation of advanced materials for various applications, including nanotechnology and biomedicine. sigmaaldrich.comnumberanalytics.com

Block Copolymer and Graft Copolymer Architectures Utilizing this compound

Integration of this compound into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that combine the properties of both organic and inorganic components at the molecular or nanometer scale. rsc.orgresearchgate.net These materials often exhibit synergistic properties that are not found in the individual components. rsc.org

This compound is an effective silane coupling agent used to modify and activate inorganic surfaces. guidechem.com The trichlorosilyl group can react with hydroxyl groups present on the surface of inorganic materials like glass, silica, and metal oxides, forming stable covalent bonds. noblelight.com This process, known as silanization, creates a durable organic layer on the inorganic substrate.

The cyclohexenyl group attached to the silicon atom then provides a reactive site for further chemical reactions, allowing for the covalent bonding of organic polymers to the inorganic surface. This surface activation improves the adhesion between the organic and inorganic phases, which is crucial for the performance of composite materials. rycobel.comrelyon-plasma.com For example, modifying the surface of fillers with silane coupling agents can significantly enhance the mechanical properties of the resulting polymer composites. made-in-china.com

There is a growing demand for high refractive index (RI) materials in applications such as optical lenses, light-emitting diodes (LEDs), and advanced displays. brewerscience.comagc.comradtech.org Organic-inorganic hybrid materials offer a promising route to achieving high RI while maintaining good processability and transparency. rsc.org

Table 2: Research Findings on High Refractive Index Polymers

Polymer System Refractive Index (n) at 550 nm Key Properties Reference
Cyclotriphophazene-based hybrid polymer 1.673 - 1.706 High thermostability (T5d > 320 °C), high transparency (89%) rsc.org
Heteroatom aromatic urethane (B1682113) (meth)acrylate oligomers ~1.60 - 1.64 Halogen-free, good compatibility with UV resins radtech.org
PiBond Optical Dielectrics up to 1.70 High optical clarity, excellent dielectric performance ins-news.com

Formation of Specialty Coatings and Films with Enhanced Properties

This compound is a highly reactive organosilane used in surface modification and the formation of specialty coatings and films. Its utility stems from the dual functionality of its molecular structure: the trifunctional chlorosilyl group (-SiCl3) and the organic cyclohexenyl group. This structure allows it to act as a robust coupling agent and surface modifier, creating thin films with significantly enhanced properties on various substrates. pcc.eugoogleapis.com

The primary mechanism involves the hydrolysis of the trichlorosilyl group in the presence of surface moisture or atmospheric water. This reaction converts the highly reactive Si-Cl bonds into reactive silanol (B1196071) (Si-OH) groups. These silanols can then undergo two crucial reactions:

Covalent Bonding to Substrates: The silanol groups can form strong, durable covalent bonds (Si-O-Substrate) with hydroxyl (-OH) groups present on the surface of inorganic substrates like glass, metals, and ceramics. This process ensures exceptional adhesion of the coating to the substrate. romakksilicones.com

Cross-linking Condensation: The silanol groups can also condense with each other, eliminating water to form a highly cross-linked polysiloxane network (Si-O-Si). romakksilicones.comdow.com

This dual action results in a dense, stable, and strongly adhered film on the material's surface. The trifunctionality of the silane (three chlorine atoms) allows for the creation of a three-dimensional lattice structure, which is fundamental to the durability and protective qualities of the coating. romakksilicones.compageplace.de

The presence of the cyclohexenyl group is critical for tailoring the final properties of the coating. This non-polar, cyclic organic group imparts specific characteristics to the treated surface, most notably hydrophobicity (water repellency). googleapis.comgoogleapis.comnationalpolymer.com Coatings formulated with this compound can significantly increase the water contact angle of a surface, causing water to bead up and roll off, which is a key feature of self-cleaning surfaces. chemisgroup.comneicorporation.com The enhanced properties provided by these coatings are valuable in numerous advanced materials applications.

Table 1: Enhanced Properties of Substrates Coated with this compound-based Films

Property EnhancementUnderlying MechanismApplication Relevance
Adhesion Formation of covalent Si-O-Substrate bonds at the coating-substrate interface.Prevents delamination and peeling of protective or functional layers in electronics, automotive, and aerospace applications. romakksilicones.comnih.gov
Corrosion Resistance The dense, cross-linked siloxane network acts as a physical barrier, preventing moisture and corrosive agents from reaching the metal substrate. romakksilicones.comProtection of metal pipelines, marine structures, and industrial equipment from environmental degradation. romakksilicones.comdow.com
Hydrophobicity The non-polar cyclohexenyl groups orient outwards from the surface, lowering the surface energy and repelling water. googleapis.comnationalpolymer.comCreation of self-cleaning glass, moisture-resistant electronics, and anti-fouling surfaces for marine applications. chemisgroup.com
Hardness & Durability The high degree of cross-linking from the trifunctional silane creates a rigid, three-dimensional network structure. romakksilicones.compageplace.deScratch-resistant coatings for optical lenses, automotive paints, and electronic displays.
Thermal Stability The strong silicon-oxygen (Si-O) backbone of the resulting polysiloxane film is more stable at high temperatures than typical organic polymer backbones. dow.comencyclopedia.pubHigh-temperature protective coatings for exhaust systems, industrial ovens, and heat exchangers. romakksilicones.com

Applications in Silicone and Polysiloxane Chemistry

In the realm of polymer chemistry, this compound serves as a crucial monomer for synthesizing advanced silicone (polysiloxane) materials, particularly highly cross-linked silicone resins. silicone-surfactant.comunina.it While difunctional silanes (like R₂SiCl₂) form linear polymer chains characteristic of silicone oils and elastomers, trifunctional silanes (RSiCl₃) like this compound act as branching or cross-linking points. pageplace.deunina.it

The synthesis process typically involves the controlled hydrolysis and polycondensation of a mixture of organochlorosilanes. pageplace.de When this compound is included in a reaction with difunctional monomers (e.g., dimethyldichlorosilane), its third reactive site allows for the formation of a three-dimensional network structure instead of simple linear chains. pageplace.delscollege.ac.in This structure is the defining characteristic of silicone resins, which are known for their distinct properties compared to other silicones. encyclopedia.pubsilicone-surfactant.com

Key Roles and Resulting Properties:

Resin Formation: As a trifunctional "T" unit in silicone nomenclature, it is a fundamental building block for creating rigid, thermosetting silicone resins. pageplace.deunina.it These resins exhibit greater thermal stability, hardness, and chemical resistance than their linear counterparts. romakksilicones.comencyclopedia.pubsilicone-surfactant.com

Property Modification: The ratio of trifunctional (T) units to difunctional (D) units in the initial monomer mix allows for precise control over the final polymer's properties. A higher concentration of this compound leads to a higher cross-link density, resulting in a harder, more brittle resin with increased thermal stability. pageplace.deencyclopedia.pub

Introduction of Reactive Functionality: The cyclohexenyl group is preserved during the initial polymerization and remains as a pendant group on the polysiloxane backbone. cnrs.fr This olefinic group provides a reactive site for subsequent modification reactions. For instance, it can undergo hydrosilylation reactions if the resin is later reacted with a Si-H functional compound, allowing for the grafting of other polymers or functional molecules. cnrs.fr This capability is essential for producing advanced organic-silicone hybrid materials and copolymers with tailored performance characteristics for specialized applications.

The use of this compound enables the engineering of polysiloxanes with a unique combination of inorganic-like thermal stability and durability, along with the versatile reactivity of an organic functional group.

Table 2: Comparison of Polysiloxane Types based on Monomer Functionality

Polymer TypePrimary Monomer FunctionalityResulting StructureKey Characteristics
Silicone Fluids/Oils Difunctional (D units) e.g., (CH₃)₂SiCl₂Linear chains with monofunctional (M unit) end-caps.Liquid at room temperature, low viscosity, high thermal stability, lubricity. unina.itlscollege.ac.in
Silicone Elastomers High molecular weight difunctional (D units)Lightly cross-linked linear chains.Rubber-like, high elasticity, flexible at low temperatures, low tensile strength compared to organic rubbers. unina.it
Silicone Resins Trifunctional (T units) e.g., this compound, often with D unitsHighly cross-linked 3D network. pageplace.desilicone-surfactant.comHard, brittle solid, excellent thermal and weather resistance, good dielectric properties, water repellency. romakksilicones.comsilicone-surfactant.com

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for Sustainable 3-Cyclohexenyltrichlorosilane Chemistry

The synthesis of this compound and its subsequent reactions, particularly hydrosilylation, heavily rely on catalytic processes. The drive towards sustainable chemistry is pushing research beyond traditional catalysts towards more efficient, selective, and environmentally benign systems. isc3.orgacs.org

Hydrosilylation, the addition of a Si-H bond across a double bond, is the most atom-economical route to produce vinylsilanes and related organosilicon compounds. researchgate.net Historically, platinum-based catalysts, such as Karstedt's catalyst, have been the industry standard. However, concerns over the cost and environmental impact of platinum have spurred the development of alternatives. Current research focuses on several key areas:

Earth-Abundant Metal Catalysts: There is a significant push to replace precious metal catalysts like platinum and rhodium with more abundant and less toxic metals such as iron, nickel, and copper. While still in early stages for complex silanes, these systems promise a more sustainable and cost-effective manufacturing process.

Ligand-Modified Catalysts: The performance of a metal catalyst can be finely tuned by the organic ligands attached to it. N-heterocyclic carbenes (NHCs) have emerged as powerful ligands that can enhance the stability and selectivity of catalysts. researchgate.netresearchgate.net For instance, rhodium(I) complexes with specific NHC ligands have shown excellent selectivity in the hydrosilylation of alkynes. researchgate.net Research is exploring how tailored ligands can control the regioselectivity and stereoselectivity of reactions involving this compound.

Homogeneous vs. Heterogeneous Catalysis: While many current processes use homogeneous catalysts that are dissolved in the reaction medium, research into heterogeneous catalysts is growing. upertis.ac.id Supported catalysts, where the active metal is anchored to a solid support, are easier to separate from the reaction products, simplifying purification and allowing the catalyst to be recycled. rsc.orgresearchgate.net This approach aligns with green chemistry principles by minimizing waste. rsc.org

Photocatalysis and Electrocatalysis: Leveraging light or electrical energy to drive chemical reactions is a frontier in sustainable chemistry. Photoactivated catalysts can offer high stability at room temperature and rapid reaction initiation upon exposure to UV light, which is beneficial for heat-sensitive materials. nih.gov Electrochemical methods, often performed in continuous-flow microreactors, present a green and highly selective alternative for chemical synthesis. rsc.org

Table 1: Comparison of Catalytic Systems for Organosilane Synthesis

Catalyst Type Examples Advantages Disadvantages & Research Challenges
Precious Metal (Homogeneous) Karstedt's Catalyst (Pt), Wilkinson's Catalyst (Rh) High activity, well-understood mechanisms High cost, potential for metal leaching into product, difficult to recycle
Precious Metal (Heterogeneous) Platinum on Carbon, Supported Rhodium Complexes Easier separation and recycling, improved stability Can have lower activity than homogeneous counterparts, potential for metal leaching
Earth-Abundant Metal Iron-based, Nickel-based, Copper-based complexes Low cost, reduced environmental toxicity Often lower activity and stability, requires more research to match Pt/Rh performance
Ligand-Modified (e.g., NHC) [RhBr(CO)(κ2C,N-tBuImCH2PyCH2OMe)] researchgate.net High selectivity and stability, tunable electronic and steric properties researchgate.netnih.gov Ligand synthesis can be complex and costly, mechanism may be intricate

| Photo/Electro-catalytic | UV-activated Pt complexes, continuous-flow electro-reactors | Energy-efficient, high selectivity, avoids harsh reagents rsc.org | Requires specialized equipment, scalability can be a challenge rsc.org |

Advanced Material Architectures and Nanocomposites Incorporating this compound

The term "advanced materials" refers to materials developed to exhibit superior performance, including self-cleaning surfaces, power-generating membranes, and high-strength, lightweight composites. bookxcess.com this compound is a key enabler in this field, acting as a molecular bridge between different material phases to create hybrid nanocomposites with synergistic properties. researchgate.net

The primary role of this compound is as a silane (B1218182) coupling agent (SCA). mdpi.com SCAs modify the surfaces of inorganic fillers (like silica, metal oxides, or carbon nanotubes) to make them more compatible with organic polymer matrices. researchgate.netmdpi.com The trichlorosilyl (B107488) end of the molecule reacts with hydroxyl groups on the inorganic surface, forming a robust covalent bond. gelest.com The cyclohexenyl end remains available to co-react or entangle with the polymer matrix during curing or processing.

Key research directions include:

Hierarchical Nanocomposites: Researchers are designing complex structures where nanoparticles functionalized with this compound are precisely arranged within a polymer matrix. For example, creating aligned structures of barium titanate (BT) nanoparticles in a polydimethylsiloxane (B3030410) (PDMS) matrix for flexible electronic applications. mdpi.com The silane treatment helps control particle distribution and alignment, which is critical for achieving desired dielectric or piezoelectric properties. mdpi.com

Enhanced Mechanical and Thermal Stability: Incorporating silane-treated nanofillers can significantly improve the mechanical strength, modulus, and thermal stability of polymers. mdpi.comnih.gov Graphene or carbon nanotubes, when properly dispersed with the help of coupling agents, can create composites with exceptional strength-to-weight ratios for aerospace and automotive applications.

Functional Surfaces and Coatings: The ability of this compound to form self-assembled monolayers on substrates like glass, silicon wafers, and metal oxides is being explored for creating functional surfaces. These could include hydrophobic coatings, anti-corrosion layers, or surfaces designed to promote specific cell adhesion in biomedical devices.

Polymer-Inorganic Hybrids: In-situ synthesis techniques involve forming the inorganic nanoparticles (e.g., SiO2 from a precursor like TEOS) directly within the polymer matrix. mdpi.com this compound can be used to control the particle growth and ensure a strong interfacial bond, leading to highly transparent and durable hybrid materials. mdpi.com

Table 2: Potential Nanocomposite Systems Utilizing this compound

Polymer Matrix Inorganic Filler Role of this compound Potential Enhanced Properties
Epoxy Resins Silica (SiO₂), Alumina (Al₂O₃) Coupling agent to improve filler dispersion and interfacial adhesion Increased mechanical strength, higher thermal stability, improved dielectric properties mdpi.com
Polydimethylsiloxane (PDMS) Barium Titanate (BaTiO₃), Zinc Oxide (ZnO) Surface functionalization for particle alignment and compatibility mdpi.com Enhanced piezoelectric/dielectric properties, flexibility for sensors and actuators
Polypropylene/Polyethylene Carbon Nanotubes (CNTs), Graphene Exfoliation and dispersion of nanofillers, stress transfer from polymer to filler Improved tensile modulus, electrical conductivity, thermal conductivity nih.gov

| Cellulose Acetate | Metal-Organic Frameworks (MOFs) | Modify MOF surface to prevent agglomeration and improve integration eeer.org | Enhanced selectivity and flux for membrane-based separation processes eeer.org |

Integration of Machine Learning and AI in this compound Research

The development of new catalysts and materials has traditionally been a resource-intensive process based on trial and error. joaiar.org The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize this field by accelerating discovery and optimization. arxiv.orgarxiv.org

While specific studies on this compound using AI are not yet prevalent in public literature, the established AI workflows in chemistry and materials science are directly applicable:

Catalyst Design and Discovery: AI can screen vast virtual libraries of potential catalyst structures to predict their activity and selectivity for specific reactions like hydrosilylation. joaiar.org Machine learning models, trained on existing experimental and computational data, can identify complex relationships between a catalyst's structure and its performance, guiding researchers toward the most promising candidates. joaiar.orgtandfonline.com Bayesian optimization, an AI-driven approach, can intelligently suggest the next set of experiments to perform to optimize reaction conditions (e.g., temperature, pressure, catalyst loading) with maximum efficiency. arxiv.org

Predictive Modeling of Material Properties: ML models can predict the properties of nanocomposites based on their composition and microstructure. tandfonline.com For instance, a model could predict the tensile strength or thermal conductivity of a composite containing this compound-modified nanoparticles, saving significant time and resources on synthesis and testing. researchgate.net

Accelerated Data Analysis: Research in this field generates large datasets from spectroscopic analysis, microscopy, and performance testing. AI tools can analyze this data to identify patterns and correlations that might be missed by human researchers, leading to new scientific insights.

Table 3: Applications of AI/ML in this compound Research

AI/ML Technique Application Area Expected Outcome
Variational Autoencoders & Random Forest Regression Silane Property Prediction Rapidly predict mechanical performance for thousands of potential silane molecules to identify optimal structures. tandfonline.com
Bayesian Optimization Catalyst Optimization Efficiently explore the parameter space (composition, synthesis conditions) to quickly find the best-performing catalysts. arxiv.org
Deep Learning / Neural Networks Structure-Property Prediction Model complex relationships to predict catalytic performance or final material properties based on molecular or composite structure. joaiar.org

| Large Language Models (LLMs) | Knowledge Extraction | Systematically analyze vast scientific literature to extract key data and build comprehensive knowledge bases for catalyst design. arxiv.org |

Interdisciplinary Applications and Research Challenges for this compound

The unique properties of this compound open up applications across multiple disciplines, but its widespread adoption also faces several research challenges.

Interdisciplinary Applications:

Microelectronics: As a surface modification agent for silicon wafers and dielectric materials, it can improve the adhesion of photoresists and the performance of insulating layers.

Biomedical Materials: Functionalizing the surfaces of implants (e.g., titanium) or biosensors to control protein adsorption and cell interactions.

Energy: In the development of advanced membranes for fuel cells or batteries, where it can be used to create composite materials with improved ion conductivity and stability. mpie.de

Architecture and Construction: Creating advanced protective coatings for glass and stone or as a component in high-performance polymer concretes. scribd.comresearchgate.net

Research Challenges:

Catalyst Deactivation and Cost: For catalytic systems using precious metals, cost remains a major barrier. For newer, earth-abundant metal catalysts, long-term stability and resistance to deactivation are primary concerns that require further research. rsc.org

Control over Interfacial Structure: While silane coupling agents are effective, achieving perfect, uniform monolayer coverage on nanoparticle surfaces is difficult. Incomplete or poorly organized layers can lead to inconsistencies in the final material's properties.

Hydrolytic Stability: The Si-O-Metal/Si bonds formed at the interface are susceptible to hydrolysis in the presence of water, which can degrade the composite material over time. A key challenge is to design more water-resistant interfacial chemistries.

Environmental and Safety Profile: As a chlorosilane, this compound is corrosive and reacts with moisture to release hydrochloric acid (HCl). gelest.comnj.gov Developing greener synthetic routes that avoid chlorinated intermediates and ensuring safe handling and disposal protocols are crucial for sustainable industrial use. nih.gov

Data Standardization and Accessibility: As with many specialized fields, a lack of standardized data and poor infrastructure for sharing research findings can slow down progress. researchgate.net Creating accessible databases for silane properties and reaction outcomes would greatly benefit the community and enhance the power of AI-driven research.

Q & A

Q. What are the critical considerations for synthesizing 3-cyclohexenyltrichlorosilane with high purity?

Synthesis requires strict anhydrous conditions due to the compound’s moisture sensitivity. Use inert gas (e.g., nitrogen or argon) to prevent hydrolysis during silane bond formation. Monitor reaction progress via gas chromatography (GC) or Fourier-transform infrared spectroscopy (FTIR) to detect Si-Cl stretching bands (~500 cm⁻¹) and confirm intermediate stability . Purification via fractional distillation under reduced pressure is recommended, with characterization by ¹H/¹³C NMR and elemental analysis to verify purity (>98%) .

Q. How should researchers handle and store this compound to minimize hazards?

The compound is corrosive and reacts violently with water, releasing HCl. Use chemical fume hoods, nitrile gloves, and splash goggles. Store in airtight, moisture-resistant containers under inert gas at 2–8°C. Secondary containment is mandatory to avoid spills. Dispose of waste via approved facilities specializing in halogenated organosilanes .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirm cyclohexenyl ring geometry (δ 5.5–6.0 ppm for vinyl protons) and trichlorosilyl group integrity.
  • FTIR : Identify Si-Cl (500–550 cm⁻¹) and Si-C (750–800 cm⁻¹) bonds.
  • GC-MS : Detect volatile byproducts (e.g., cyclohexene derivatives).
  • Elemental analysis : Validate C, H, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in surface functionalization studies?

Vary solvent polarity (e.g., toluene vs. hexane) and catalyst loading (e.g., triethylamine) to control monolayer density on substrates like silica or metals. Use X-ray photoelectron spectroscopy (XPS) to quantify surface Si-O bonding efficiency. Atomic force microscopy (AFM) can assess film uniformity, with contact angle measurements to evaluate hydrophobicity changes .

Q. What strategies resolve contradictions in thermal stability data for this compound derivatives?

Conflicting thermogravimetric analysis (TGA) results may arise from residual moisture or oxygen. Conduct parallel experiments under strict inert conditions and compare decomposition onset temperatures. Employ differential scanning calorimetry (DSC) to differentiate between desorption (endothermic) and decomposition (exothermic) events .

Q. How can computational modeling enhance mechanistic studies of this compound reactions?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict reaction pathways, such as nucleophilic attack on the Si center. Compare calculated activation energies with experimental Arrhenius parameters (from kinetic studies) to validate mechanisms. Solvent effects can be modeled using polarizable continuum models (PCM) .

Q. What experimental designs address reproducibility challenges in cross-coupling reactions involving this compound?

Standardize substrate pre-treatment (e.g., silica activation at 120°C for 24 hours) and reaction stoichiometry. Use internal standards (e.g., deuterated analogs) in NMR to quantify yields. Publish full experimental protocols, including inert atmosphere setup and catalyst purity, in supplementary materials to enable replication .

Methodological Guidance for Data Analysis

Q. How should researchers statistically validate catalytic efficiency in silane-mediated reactions?

Apply ANOVA to compare yields across catalyst types (e.g., Pd vs. Ni), with post-hoc Tukey tests for pairwise comparisons. Report confidence intervals (95%) for turnover numbers (TON) and turnover frequencies (TOF). Include error bars in kinetic plots to highlight significance of rate differences .

Q. What protocols ensure ethical and safe disposal of this compound waste?

Neutralize small quantities with dry sodium bicarbonate in a fume hood before disposal. For bulk waste, collaborate with certified hazardous waste facilities compliant with EPA/DOT regulations (UN1762). Document disposal procedures in line with institutional chemical hygiene plans .

Retrosynthesis Analysis

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Reactant of Route 1
3-Cyclohexenyltrichlorosilane
Reactant of Route 2
3-Cyclohexenyltrichlorosilane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.